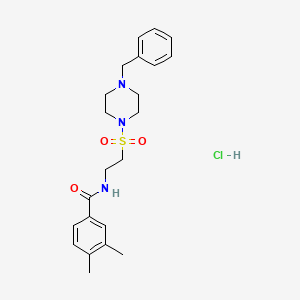
N-(2-((4-ベンジルピペラジン-1-イル)スルホニル)エチル)-3,4-ジメチルベンズアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O3S and its molecular weight is 452.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌および抗真菌活性
創薬と医薬品化学
分子モデリングと構造活性相関 (SAR)
生物活性
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzylpiperazine moiety linked to a sulfonyl group and a dimethylbenzamide. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of 4-benzylpiperazine : Achieved through nucleophilic substitution of benzyl chloride with piperazine.
- Synthesis of the sulfonamide : Involves the reaction of the piperazine derivative with sulfonyl chloride.
- Coupling with 3,4-dimethylbenzamide : This final step links the sulfonamide to the benzamide structure.
The biological activity of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:
- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced cytotoxicity. For instance:
- Cell Viability Assays : Compounds similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride have shown increased cell viability in SH-SY5Y cells exposed to neurotoxic agents like H₂O₂ .
Antioxidant Activity
The compound's structural features suggest potential antioxidant activity, which is crucial for combating oxidative stress in neurodegenerative conditions. Its ability to scavenge free radicals has been observed in preliminary studies.
Case Studies
- Alzheimer's Disease Research : A study evaluating multi-targeted agents for Alzheimer's disease highlighted compounds with similar structures showing significant inhibition of AChE and BChE, along with neuroprotective effects against Aβ aggregation .
- Behavioral Studies in Animal Models : Animal studies have indicated that compounds related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide hydrochloride can improve cognitive functions in models of induced memory impairment.
Data Table: Biological Activity Summary
特性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-3,4-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-18-8-9-21(16-19(18)2)22(26)23-10-15-29(27,28)25-13-11-24(12-14-25)17-20-6-4-3-5-7-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBDMQGXGWKMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














